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Compound of Interest

Compound Name: 5-Bromo-2-hydroxypyrimidine

Cat. No.: B3021686

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for
5-Bromo-2-hydroxypyrimidine (CAS No: 38353-06-9), a crucial building block in organic
synthesis and drug development. This guide is intended for researchers, scientists, and
professionals in the pharmaceutical and chemical industries, offering a detailed exploration of
its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy,
Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Duality of 5-Bromo-2-
hydroxypyrimidine

5-Bromo-2-hydroxypyrimidine, with the molecular formula C4HsBrN20 and a molecular
weight of approximately 174.98 g/mol , is a pale yellow crystalline solid.[1] A critical aspect of its
chemistry, essential for the accurate interpretation of its spectroscopic data, is its existence in a
tautomeric equilibrium between the aromatic hydroxy form (5-Bromo-2-hydroxypyrimidine)
and the non-aromatic pyrimidinone form (5-Bromo-2(1H)-pyrimidinone). This equilibrium is
influenced by factors such as the solvent and the physical state (solid or solution). The
presence of both tautomers can be observed and differentiated through various spectroscopic
techniques, providing a deeper understanding of the molecule's reactivity and electronic
properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure
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NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure
of organic compounds. For 5-Bromo-2-hydroxypyrimidine, both *H and 3C NMR are vital for
confirming the identity and purity of the compound and for studying its tautomeric equilibrium.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of pyrimidine derivatives is
crucial for reproducibility and accurate interpretation.

Methodology:
o Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-2-hydroxypyrimidine.

o Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as
Dimethyl sulfoxide-de (DMSO-ds), in a standard 5 mm NMR tube. DMSO-ds is often chosen
for its ability to dissolve a wide range of organic compounds and for its characteristic solvent
peak that does not interfere with the signals of interest.

e 1H NMR Data Acquisition:
o Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Utilize a standard single-pulse experiment.

o Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 2-4
seconds, a relaxation delay of 1-5 seconds, and 16-64 scans to ensure a good signal-to-
noise ratio.

o Reference the chemical shifts to the residual solvent peak of DMSO-ds at approximately
2.50 ppm.

e 13C NMR Data Acquisition:
o Acquire the spectrum on the same spectrometer.

o Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for
each unigue carbon atom.
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o Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 1-2
seconds, a relaxation delay of 2-10 seconds, and a significantly larger number of scans
(e.g., 1024-4096) due to the low natural abundance of the 13C isotope.

o Reference the chemical shifts to the solvent peak of DMSO-ds at approximately 39.52
ppm.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 5-Bromo-2-hydroxypyrimidine is expected to show distinct signals
corresponding to the protons on the pyrimidine ring. The chemical shifts are influenced by the
electron-withdrawing effects of the nitrogen atoms and the bromine atom.

Expected *H NMR Data (in DMSO-de):

Expected Chemical o Coupling Constant
Proton _ Multiplicity

Shift (ppm) (J, Hz2)
H-4/H-6 ~8.2-85 Singlet
N-H ~12.0-13.0 Broad Singlet

Interpretation:

e H-4 and H-6 Protons: In the symmetric 5-Bromo-2-hydroxypyrimidine tautomer, the
protons at positions 4 and 6 are chemically equivalent and are expected to appear as a
single singlet in the downfield region (around 8.2-8.5 ppm). The deshielding is due to the
electronegativity of the adjacent nitrogen atoms.

e N-H Proton: The proton attached to the nitrogen atom in the pyrimidinone tautomer is
expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10
ppm). This is due to its acidic nature and participation in hydrogen bonding. The broadness
of the signal is a result of chemical exchange and quadrupolar relaxation from the adjacent
nitrogen atom.

3C NMR Spectral Data and Interpretation
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The 3C NMR spectrum provides information about the carbon framework of the molecule. The
chemical shifts are indicative of the electronic environment of each carbon atom.

Expected 3C NMR Data (in DMSO-de):

Carbon Expected Chemical Shift (ppm)
C-2 ~ 155 - 165

C-4/C-6 ~ 140 - 150

C-5 ~95-105

Interpretation:

e C-2 Carbon: The carbon atom at the 2-position, bonded to two nitrogen atoms and an
oxygen atom (in the pyrimidinone form), is expected to be the most deshielded and appear
at the lowest field (highest ppm value).

e C-4 and C-6 Carbons: The carbons at the 4 and 6 positions are also significantly deshielded
due to the adjacent nitrogen atoms and will appear at a downfield chemical shift.

e C-5 Carbon: The carbon atom bonded to the bromine atom will be shifted upfield relative to
the other ring carbons due to the "heavy atom effect" of bromine, but its exact position can
vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups and Tautomeric
Forms

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For 5-Bromo-2-hydroxypyrimidine, FT-IR is particularly useful for providing evidence of the
keto-enol tautomerism.
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Experimental Protocol for FT-IR Data Acquisition (KBr
Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality FT-IR
spectra of solid samples.

Methodology:

Sample and KBr Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven
to remove any absorbed moisture, which can interfere with the spectrum.

e Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the 5-Bromo-2-
hydroxypyrimidine sample with approximately 100-200 mg of the dry KBr powder. The
mixture should be ground to a fine, homogeneous powder to minimize light scattering.

o Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic
press (typically 8-10 tons) to form a thin, transparent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of an FT-IR spectrometer.
o Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

o Record the sample spectrum, typically in the range of 4000-400 cm~1, with a resolution of
4 cm~1. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of 5-Bromo-2-hydroxypyrimidine will exhibit characteristic absorption
bands corresponding to the vibrations of its functional groups. The presence of specific bands
can help to confirm the dominant tautomeric form in the solid state.

Expected FT-IR Absorption Bands:
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Wavenumber (cm~?) Vibrational Mode Tautomer Indication
3200 - 2800 (broad) N-H stretching Pyrimidinone

~ 3100 Aromatic C-H stretching Hydroxy

~ 1680 - 1640 C=0 stretching (Amide ) Pyrimidinone

~ 1600 - 1450 C=C and C=N stretching Both

~ 1250 C-N stretching Both

Below 800 C-Br stretching Both

Interpretation:

e N-H and C=0 Stretching: The presence of a broad absorption band in the 3200-2800 cm~1
region, characteristic of N-H stretching in a hydrogen-bonded system, and a strong
absorption band around 1680-1640 cm~1, indicative of a carbonyl (C=0) stretch, would
provide strong evidence for the predominance of the 5-Bromo-2(1H)-pyrimidinone tautomer
in the solid state.

e Aromatic C-H Stretching: The presence of sharp absorption bands just above 3000 cm~?
would suggest the presence of aromatic C-H bonds, which would be more characteristic of
the 5-Bromo-2-hydroxypyrimidine tautomer.

e Ring Vibrations: The complex pattern of bands in the 1600-1450 cm~1 region is due to the
stretching vibrations of the C=C and C=N bonds within the pyrimidine ring and is
characteristic of the heterocyclic core.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and to deduce its structure by
analyzing the fragmentation patterns.
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Experimental Protocol for Mass Spectrometry Data
Acquisition

Electron lonization (EIl) is a common ionization technique for relatively small and volatile
organic molecules.

Methodology:

o Sample Introduction: Introduce a small amount of the 5-Bromo-2-hydroxypyrimidine
sample into the mass spectrometer, typically via a direct insertion probe or after separation
by gas chromatography (if the compound is sufficiently volatile and thermally stable).

 lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion
source. This will cause the molecule to lose an electron, forming a radical cation known as
the molecular ion (M*s).

e Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded to generate a
mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum of 5-Bromo-2-hydroxypyrimidine will show a characteristic molecular ion
peak and several fragment ions. Due to the presence of bromine, the molecular ion and any
bromine-containing fragments will exhibit a characteristic isotopic pattern.

Mass Spectrum Data (from NIST WebBook):[2]
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m/z Relative Intensity (%) Possible Fragment
174 98 [M]* (with 7°Br)
176 100 [M]*e (with &1Br)

146 15 [M - COJ*e

148 15 [M - COJ*e

95 50 [M - Br]*

68 30 [C3H2N2]*

Interpretation:

e Molecular lon Peak: The mass spectrum displays a prominent molecular ion peak cluster at
m/z 174 and 176 with a nearly 1:1 intensity ratio. This is the hallmark of a compound
containing one bromine atom, corresponding to the two stable isotopes, 7°Br and 8Br. This
confirms the molecular weight of the compound.

o Key Fragmentation Pathways:

o Loss of Carbon Monoxide (CO): A common fragmentation pathway for pyrimidinones is the
loss of a neutral CO molecule (28 Da) from the molecular ion, leading to the fragment ions
observed at m/z 146 and 148.

o Loss of Bromine: The peak at m/z 95 corresponds to the loss of a bromine radical from the
molecular ion.

o Ring Fragmentation: The peak at m/z 68 likely arises from further fragmentation of the
pyrimidine ring.

The fragmentation pattern provides valuable information that corroborates the proposed
structure of 5-Bromo-2-hydroxypyrimidine.

Visualizing the Molecular Structure and Analytical
Workflow
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Visual aids are essential for understanding the relationships between the molecular structure
and the spectroscopic data.

Caption: Tautomeric equilibrium of 5-Bromo-2-hydroxypyrimidine.
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Caption: Workflow for the spectroscopic analysis of 5-Bromo-2-hydroxypyrimidine.

Conclusion

The spectroscopic characterization of 5-Bromo-2-hydroxypyrimidine by NMR, FT-IR, and
Mass Spectrometry provides a comprehensive understanding of its molecular structure. The
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data consistently supports the chemical formula C4HsBrN20 and reveals the critical role of
tautomerism, with the 5-Bromo-2(1H)-pyrimidinone form being predominant in the solid state.
This in-depth guide serves as a valuable resource for scientists, enabling confident
identification, quality control, and further application of this important chemical intermediate in
research and development.
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 To cite this document: BenchChem. [Spectroscopic Data for 5-Bromo-2-hydroxypyrimidine:
An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021686#spectroscopic-data-for-5-bromo-2-
hydroxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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